molecular formula C10H10N6O2 B2818098 1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid CAS No. 2380071-96-3

1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid

Cat. No.: B2818098
CAS No.: 2380071-96-3
M. Wt: 246.23
InChI Key: WWLATQNZGLDLBX-UHFFFAOYSA-N
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Description

Triazole-Pyrimidine hybrids are a class of compounds that have shown potential as neuroprotective and anti-neuroinflammatory agents . They have been studied for their potential use in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .


Synthesis Analysis

The synthesis of similar compounds, such as triazole-pyrimidine hybrids, involves designing and characterizing the compounds using techniques like mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . The exact synthesis process would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-Ray diffraction analysis . This allows for the determination of the compound’s crystal structure and the arrangement of its atoms.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, nitro groups have been introduced into 4- (1H-1,2,4-triazol-1-yl) pyrimidine to substitute the hydrogen atoms one by one, creating a series of derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance .

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These compounds have shown promising neuroprotective and anti-inflammatory properties .

Future Directions

The future directions for research into similar compounds could involve further exploration of their potential as neuroprotective and anti-neuroinflammatory agents . Additionally, the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds could be beneficial for the discovery of new drug candidates .

Properties

IUPAC Name

1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O2/c17-10(18)7-2-15(3-7)8-1-9(13-5-12-8)16-6-11-4-14-16/h1,4-7H,2-3H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLATQNZGLDLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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